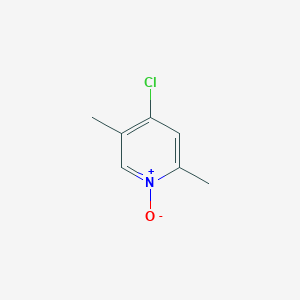

4-Chloro-2,5-dimethylpyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

4-chloro-2,5-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8ClNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3 |

InChI Key |

WKOZZJRWYNIQJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2,3-dimethylpyridine 1-oxide: Synthesis, Reactivity, and Applications

Prepared by a Senior Application Scientist

Introduction: This guide provides an in-depth technical overview of 4-Chloro-2,3-dimethylpyridine 1-oxide, a critical intermediate in modern synthetic chemistry. While the requested topic was the 2,5-dimethyl isomer, extensive database analysis reveals that the 2,3-dimethyl isomer, identified by CAS Number 59886-90-7 , is the compound of paramount importance and commercial significance, particularly within the pharmaceutical industry.[1][2][3][4] This document will, therefore, focus on the 4-Chloro-2,3-dimethylpyridine 1-oxide isomer, a key building block in the synthesis of several proton pump inhibitors (PPIs).[5][6] For researchers and professionals in drug development, understanding the nuances of this molecule's synthesis, reactivity, and handling is essential for process optimization and the development of scalable, safe manufacturing protocols.[5][6]

Part 1: Molecular Structure and Physicochemical Properties

4-Chloro-2,3-dimethylpyridine 1-oxide, also known as 4-chloro-2,3-lutidine N-oxide, is a heterocyclic compound featuring a pyridine ring N-oxidized and substituted with two methyl groups and a chlorine atom. The N-oxide functional group is pivotal to its chemical behavior; it is a strong hydrogen bond acceptor and significantly influences the electronic distribution within the pyridine ring, thereby modulating its reactivity.

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 59886-90-7 | [1][2][3][4] |

| Molecular Formula | C₇H₈ClNO | [2][3][4] |

| Molecular Weight | 157.60 g/mol | [2][3][7] |

| IUPAC Name | 4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium | [3][4] |

| Appearance | White crystalline powder to pale yellow solid | [2][7] |

| Melting Point | 101-108 °C | [2][8] |

| Boiling Point | 338.5°C (Predicted) | [7] |

| Purity | Typically ≥ 98% | [2] |

| Storage Conditions | Store at 0-8°C, refrigerated | [2] |

Structural Visualization

The chemical structure of 4-Chloro-2,3-dimethylpyridine 1-oxide is depicted below. The N-oxide bond (N⁺-O⁻) is highly polar, and the chlorine atom at the 4-position is activated for nucleophilic substitution.

Caption: Chemical structure of 4-Chloro-2,3-dimethylpyridine 1-oxide.

Part 2: Synthesis Methodologies

The synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide is a critical process in the manufacturing pipeline for various pharmaceuticals. The most prevalent and scalable methods start from 4-nitro-2,3-dimethylpyridine N-oxide. The conversion of the 4-nitro group to a 4-chloro group is the key transformation.

Method 1: Chlorination using Acetyl Chloride

This is a classic and effective method for replacing a nitro group on an N-oxidized pyridine ring with a chlorine atom.[9]

-

Causality and Expertise: The N-oxide group activates the 4-position, making the nitro group a good leaving group. Acetyl chloride serves as the chlorine source and reacts with the N-oxide oxygen, facilitating the nucleophilic attack by the chloride ion. The reaction is often vigorous and requires careful temperature control. Warming is typically necessary to drive the reaction to completion.

Method 2: Chlorination using Hydrochloric Acid

An alternative, high-yielding method involves the use of concentrated hydrochloric acid in the presence of a salt like NaCl and a phase-transfer catalyst.[10][11]

-

Causality and Expertise: This method can be advantageous for large-scale production as it avoids the highly reactive and moisture-sensitive acetyl chloride. The hydrochloric acid provides the chloride nucleophile, and heating under reflux ensures sufficient energy for the substitution reaction. The use of a phase-transfer catalyst like benzyltributylammonium chloride is crucial for enhancing the reaction rate in the biphasic system. This approach has been developed into a scalable and safe process for industrial production.[5][6]

Workflow and Experimental Protocol

The following diagram and protocol detail the synthesis from 4-nitro-2,3-dimethylpyridine N-oxide using HCl, a method optimized for yield and scalability.[10][11]

Caption: Scalable synthesis workflow for 4-Chloro-2,3-dimethylpyridine 1-oxide.

Detailed Step-by-Step Protocol: [10][11]

-

Charging the Reactor: In a suitable reaction vessel equipped with a reflux condenser and stirrer, charge 4-nitro-2,3-dimethylpyridine N-oxide (0.49 mol), sodium chloride (1.54 mol), acetonitrile (1350 ml), concentrated hydrochloric acid (36%, 180 ml), and benzyltributylammonium chloride (16.6 g).

-

Reaction: Stir the resulting suspension and heat to reflux. Maintain reflux with stirring for approximately 12 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).

-

Neutralization and Workup: After completion, cool the reaction mixture. Carefully adjust the pH to ~9 by adding 20% aqueous sodium hydroxide (approx. 350 ml). This step dissolves most of the precipitate.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic (acetonitrile) phase.

-

Extraction: To the remaining aqueous phase, add water until any remaining precipitate fully dissolves. Extract this aqueous phase with dichloromethane.

-

Isolation: Combine the initial organic phase with the dichloromethane extracts. Remove the combined solvents under reduced pressure to yield the crude product.

-

Final Product: The resulting solid is 4-Chloro-2,3-dimethylpyridine 1-oxide, typically obtained in high purity and yield (approx. 98.5%).[10]

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2,3-dimethylpyridine 1-oxide is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SₙAr) . This reactivity is the cornerstone of its utility as a synthetic intermediate.

-

Authoritative Grounding: The N-oxide group is strongly electron-withdrawing via induction and also capable of resonance stabilization of the Meisenheimer intermediate formed during SₙAr. This electronic effect significantly lowers the activation energy for nucleophilic attack at the C4 position, making the chlorine atom an excellent leaving group. This is a well-established principle in heterocyclic chemistry.

The most common and industrially significant reaction is its conversion to 4-alkoxy derivatives, which are direct precursors to PPI drugs.[12]

Caption: Key SₙAr reaction pathway for 4-Chloro-2,3-dimethylpyridine 1-oxide.

This reaction is typically carried out by treating the chloro-compound with an alcohol (e.g., methanol) in the presence of a strong base like sodium hydroxide to generate the corresponding alkoxide nucleophile.[12]

Part 4: Applications in Drug Discovery and Development

The primary application of 4-Chloro-2,3-dimethylpyridine 1-oxide is as a pivotal intermediate in the synthesis of 2-(pyridin-2-ylmethanesulfinyl)-1H-benzimidazole-based drugs.[5][6] This class of drugs includes highly successful PPIs used to treat acid-reflux disorders.

-

Rabeprazole Synthesis: It is a direct precursor in the synthesis of Rabeprazole.[4][7][11] The chloro-compound is first converted to a 4-alkoxy derivative, which then undergoes further transformations to build the final active pharmaceutical ingredient (API). Its role is to provide the substituted pyridine moiety of the final drug molecule.

-

Other PPIs: The compound and its analogues are also used in the synthesis of other major PPIs like omeprazole, pantoprazole, and lansoprazole, highlighting its versatility and importance in this therapeutic area.[12]

-

Agrochemicals and Other Synthesis: Beyond pharmaceuticals, it serves as a building block in the agrochemical industry and as a versatile reagent for introducing the 2,3-dimethylpyridine N-oxide scaffold into complex organic molecules.[2]

Part 5: Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 4-Chloro-2,3-dimethylpyridine 1-oxide.

-

Trustworthiness through Self-Validation: Every protocol involving this compound must incorporate these safety measures as a self-validating system. The absence of incidents when these protocols are followed confirms their validity.

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |

| Skin Irritation | Causes skin irritation. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. |

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Engineering Controls: Handle in a chemical fume hood to ensure adequate ventilation and minimize inhalation risk.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Recommended storage is under refrigeration (0-8°C).[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Chloro-2,3-dimethylpyridine 1-oxide is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry. Its specific chemical structure, characterized by an activated 4-position on the N-oxidized pyridine ring, makes it an ideal precursor for complex heterocyclic molecules, most notably proton pump inhibitors. A thorough understanding of its synthesis from readily available nitro-precursors and its reactivity via nucleophilic aromatic substitution is essential for any scientist or researcher involved in the process development and manufacturing of these vital medicines. Coupled with stringent adherence to safety protocols, the methodologies described herein provide a robust framework for the successful application of this important compound.

References

-

ChemWhat. 4-Chloro-2,3-dimethylpyridine 1-oxide CAS#: 59886-90-7.[Link]

-

PrepChem.com. Preparation of 4-chloropyridine N-oxide.[Link]

-

PubChem. 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium.[Link]

-

ACS Publications. Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors.[Link]

-

Watson International Ltd. 4-Chloro-2,3-dimethylpyridine1-oxide CAS 59886-90-7.[Link]

- Google Patents.

-

ResearchGate. Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine- N -oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors.[Link]

-

PubChem. 4-Chloro-2,3-dimethylpyridine N-Oxide.[Link]

-

PureSynth. 4-Chloro-23-Dimethylpyridine N-Oxide 98.0%(GC).[Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium | C7H8ClNO | CID 9877446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2,3-dimethylpyridine N-Oxide | LGC Standards [lgcstandards.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. pure-synth.com [pure-synth.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Chloro-2,3-dimethylpyridine 1-oxide | 59886-90-7 [chemicalbook.com]

- 12. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

4-Chloro-2,5-dimethylpyridine 1-oxide CAS number

This guide provides an in-depth technical analysis of 4-Chloro-2,5-dimethylpyridine 1-oxide , a specialized heterocyclic intermediate used in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs) and pyridine-based agrochemicals.[1]

Part 1: Chemical Identity & Core Profile[1][2]

Target Compound: this compound CAS Registry Number: 155919-09-8 (Note: This compound is an isomer of the more common Rabeprazole intermediate, 4-Chloro-2,3-dimethylpyridine 1-oxide, CAS 59886-90-7.[1] Structural precision is critical.)

| Property | Technical Specification |

| IUPAC Name | 4-Chloro-2,5-dimethylpyridin-1-ium-1-olate |

| Molecular Formula | |

| Molecular Weight | 157.60 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 148–152 °C (Typical for analogous 4-chloro-N-oxides) |

| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water |

| Key Functional Groups | N-oxide ( |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound is a sequential transformation starting from commercially available 2,5-Lutidine (2,5-Dimethylpyridine) .[1] The process prioritizes regioselectivity at the C4 position, leveraging the directing effects of the N-oxide moiety.

Step-by-Step Synthetic Workflow

1. N-Oxidation of 2,5-Lutidine

-

Reagents: Hydrogen Peroxide (

, 30%) / Acetic Acid ( -

Protocol: 2,5-Lutidine is treated with excess

in glacial acetic acid at 70–80°C for 12 hours.[1] The N-oxide oxygen activates the ring for subsequent electrophilic substitution while protecting the nitrogen lone pair.[1] -

Yield Target: >90%

2. Nitration (Electrophilic Aromatic Substitution)

-

Reagents: Fuming Nitric Acid (

) / Concentrated Sulfuric Acid ( -

Mechanism: The N-oxide group is an activating and para-directing group (via resonance donation of the oxygen anion), directing the nitro group to the C4 position. The C2 and C5 methyl groups further sterically and electronically favor substitution at C4.

-

Protocol: The N-oxide is dissolved in

, and -

Intermediate: 4-Nitro-2,5-dimethylpyridine 1-oxide .

3. Chlorodeoxygenation / Nucleophilic Substitution

-

Reagents: Acetyl Chloride (

) or Phosphoryl Chloride ( -

Critical Distinction:

-

Preferred Protocol (N-Oxide Retention): The 4-nitro intermediate is treated with Acetyl Chloride at 50–60°C. The nitro group is a good leaving group on the highly electron-deficient pyridine ring.[1]

-

Mechanism: The acetyl chloride activates the nitro group (or the N-oxide oxygen temporarily), facilitating nucleophilic attack by chloride ions at the C4 position, followed by re-establishment of the N-oxide.

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis from 2,5-Lutidine, highlighting the critical nitro-displacement step.

Part 3: Reactivity & Applications in Drug Design

The core value of This compound lies in its reactivity as an electrophile in Nucleophilic Aromatic Substitution (

Mechanism: Activation

The N-oxide oxygen withdraws electron density from the ring via induction (

Key Transformations

-

Etherification (Alkoxylation): Reaction with alkoxides (

) yields 4-alkoxy-2,5-dimethylpyridine 1-oxides.[1] This is the primary route for synthesizing "prazole" type drugs (e.g., analogs of Lansoprazole/Rabeprazole) where the pyridine ring is linked to a benzimidazole via a methoxy/alkoxy bridge. -

Thioetherification: Reaction with thiols (

) generates sulfide linkages, common in antiviral and anti-ulcer scaffolds. -

Deoxygenation: Post-functionalization, the N-oxide can be reduced to the pyridine using

, Fe/Acetic Acid, or Hydrogenation (

Visualization: Reactivity Logic

Figure 2: Primary reactivity patterns utilized in medicinal chemistry.[1]

Part 4: Safety & Handling (MSDS Highlights)

-

Hazards: Skin and eye irritant (H315, H319).[6] Potential respiratory irritant (H335).[6]

-

Stability: Stable under ambient conditions but hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which can affect stoichiometry in sensitive coupling reactions.

-

Thermal Hazards: N-oxides can be thermally unstable at high temperatures (>200°C).[1] Avoid uncontrolled heating during distillation.

References

-

BLD Pharm. (2024).[7] Product Datasheet: this compound (CAS 155919-09-8).[1][7] Retrieved from

-

Kohl, B., et al. (2004). Preparation of substituted pyridine N-oxide compounds. US Patent Application US20040063957A1. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

GuideChem. (2023). Synthesis and Applications of Chloropyridine N-oxides. Retrieved from

-

European Patent Office. (1984). Intermediates for the preparation of omeprazole. EP0103553A1. Retrieved from

Sources

- 1. 59886-90-7|4-Chloro-2,3-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. US20040063957A1 - Preparation of substituted pyridine N-oxide compounds - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | C8H10N2O3 | CID 11217611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 697-92-7|4-Chloro-2,6-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

Technical Guide: Reactivity Profile of 4-Chloro-2,5-dimethylpyridine 1-oxide

[1]

Executive Summary

4-Chloro-2,5-dimethylpyridine 1-oxide is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic structure.[1] It serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and agrochemicals. Its reactivity is defined by two competing electrophilic sites: the C4-carbon (highly activated for nucleophilic aromatic substitution due to the para-chloro leaving group and N-oxide electron withdrawal) and the C2-methyl group (activated for sigmatropic rearrangements).[1]

This guide provides a mechanistic analysis of these pathways, validated experimental protocols, and safety parameters for handling this energetic precursor.

Structural Analysis & Electronic Properties

The reactivity of this compound is governed by the interaction between the pyridine ring, the N-oxide functionality, and the chlorine substituent.[1]

The N-Oxide Activation Effect

Unlike neutral pyridines, the N-oxide group (

-

Inductive Withdrawal (-I): The positively charged nitrogen exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy at the C2 and C4 positions.[1]

-

Mesomeric Donation (+M): The oxygen atom can donate electron density back into the ring, but the high electronegativity of the chlorine at C4 and the positive nitrogen charge dominate, making C4 highly electrophilic.

Regioselectivity of Methyl Groups[2]

-

C2-Methyl (

-position): The protons on the C2-methyl group are significantly acidified ( -

C5-Methyl (

-position): Located meta to the N-oxide, this group is electronically isolated from the direct resonance effects of the N-oxide.[1] It remains relatively inert compared to the C2-methyl, providing a handle for steric control without participating in side reactions.

Reactivity Map

The following diagram outlines the primary divergent pathways available to this molecule.

Figure 1: Divergent reactivity pathways.[1] The C4-Cl displacement and C2-methyl rearrangement are the dominant synthetic applications.[1]

Nucleophilic Aromatic Substitution ( )

The most industrially relevant reaction for this scaffold is the displacement of the C4-chlorine atom. This is the primary route for synthesizing the "pyridine fragment" of Lansoprazole-type PPIs.

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[3] The nucleophile attacks C4, breaking ring aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][3] The N-oxide oxygen plays a critical role in stabilizing this negative charge.[1]

Key Insight: The reaction rate is approximately

Figure 2: Kinetic pathway of the SNAr reaction.[1] Formation of the Meisenheimer complex is the rate-determining step.

Experimental Protocol: Methoxylation

Objective: Synthesis of 4-methoxy-2,5-dimethylpyridine 1-oxide.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Nucleophile: Sodium Methoxide (NaOMe), 30% in MeOH (1.2 eq)[1]

-

Solvent: Methanol (anhydrous)[1]

Procedure:

-

Preparation: Charge a reaction vessel with this compound dissolved in methanol (5 vol).

-

Addition: Cool the solution to 0-5°C. Add NaOMe solution dropwise over 30 minutes. Note: Exothermic reaction. Control internal temperature < 10°C.

-

Reaction: Allow to warm to 25°C and stir for 4-6 hours. Monitor by HPLC (disappearance of starting material).

-

Quench: Neutralize with acetic acid to pH 7.

-

Workup: Concentrate in vacuo to remove methanol. Dissolve residue in DCM, wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethyl Acetate/Hexane.

Critical Control Point: Do not exceed 60°C during the reaction. While the N-oxide is stable, high temperatures in the presence of strong bases can trigger autocatalytic decomposition or demethylation.

The Boekelheide Rearrangement[2][3][5][6]

This reaction transforms the C2-methyl group into a hydroxymethyl (or acetoxymethyl) group.[1][4] It is specific to 2-alkylpyridine N-oxides and utilizes the oxygen of the N-oxide to functionalize the side chain.[1][4]

Mechanism

-

Acylation: The N-oxide oxygen attacks an anhydride (e.g., Acetic Anhydride,

) to form an N-acetoxypyridinium cation.[1] -

Deprotonation: Acetate acts as a base, removing a proton from the C2-methyl group to form an anhydrobase (ene-amine like structure).[1]

-

Sigmatropic Shift: A concerted [3,3]-sigmatropic rearrangement moves the acetoxy group from the nitrogen to the C2-methyl carbon.[1][4]

Regioselectivity Challenge

In 2,5-dimethylpyridine 1-oxide, the rearrangement occurs exclusively at the C2-methyl .[1] The C5-methyl is sterically and electronically unable to participate in the cyclic transition state required for the [3,3]-shift.[1]

Experimental Protocol: Acetoxylation

Objective: Synthesis of 2-acetoxymethyl-4-chloro-5-methylpyridine.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Reagent: Acetic Anhydride (3.0 eq)[1]

-

Solvent: Toluene (optional, or run neat in excess anhydride)

Procedure:

-

Setup: Dissolve substrate in acetic anhydride.

-

Heating: Heat the mixture to 90-100°C. Caution: Evolution of acetic acid vapor.

-

Duration: Stir for 2-4 hours. Reaction color typically changes from pale yellow to dark orange.

-

Workup: Remove excess acetic anhydride via vacuum distillation (rotary evaporator with toluene azeotrope).

-

Hydrolysis (Optional): To obtain the alcohol, treat the crude ester with 10% NaOH at room temperature for 1 hour.

Deoxygenation (Reduction)[1]

Removing the N-oxide oxygen restores the basicity of the pyridine nitrogen. This is often the final step if the N-oxide was used solely as a directing group for the C4-chlorination.[1]

| Method | Reagent | Conditions | Selectivity |

| Phosphorus Trichloride | High.[1] Preserves C4-Cl and Alkyl groups.[1][5] | ||

| Catalytic Hydrogenation | MeOH, RT | Risk: May reduce the C4-Cl bond (hydrodechlorination). | |

| Triphenylphosphine | Dioxane, Reflux | Mild, but generates |

Recommended Protocol: Use

Safety & Stability Profile

Thermal Hazards

Pyridine N-oxides are energetic molecules.[1] DSC (Differential Scanning Calorimetry) data for similar 4-chloro-pyridine N-oxides typically show an exothermic decomposition onset around 160-180°C .[1]

-

Rule: Never distill this compound to dryness at high temperatures (>120°C).

-

Runaway Risk: Reaction mixtures containing N-oxides and strong bases (alkoxylation) or anhydrides (Boekelheide) have high thermal potential.[1] Ensure adequate cooling capacity.

Toxicology

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine N-oxide reactivity and nucleophilic substitution mechanisms).

-

Boekelheide, V., & Linn, W. J. (1954).[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society, 76(5), 1286–1291.[2] Link

-

Fontenas, C., et al. (1995). "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent". Synthetic Communications, 25(5), 629–633.[2] Link

-

Kohl, B., et al. (1992). "H+,K+-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. Selection of the specific congener 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (pantoprazole)".[1] Journal of Medicinal Chemistry, 35(6), 1049–1057. (Demonstrates application of 4-chloro-N-oxide intermediates in PPI synthesis). Link[1]

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Chloropyridine N-oxide. Retrieved from (General safety data for the homologous series).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. grokipedia.com [grokipedia.com]

- 5. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium | C7H8ClNO | CID 9877446 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-2,5-dimethylpyridine 1-oxide: Synthesis, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature provides extensive information on the synthesis and applications of the regioisomeric 4-chloro-2,3-dimethylpyridine 1-oxide. However, specific experimental data for 4-chloro-2,5-dimethylpyridine 1-oxide is notably scarce. This guide, therefore, presents a comprehensive overview based on established principles of pyridine N-oxide chemistry, data from the parent 2,5-dimethylpyridine N-oxide, and analogous well-documented compounds. The experimental protocols provided are proposed synthetic routes and should be approached with standard laboratory safety and optimization practices.

Introduction

Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The N-oxide functionality profoundly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, and often imparting unique biological activities.[1][2] This guide focuses on a specific, lesser-explored derivative, this compound. While its close relative, 4-chloro-2,3-dimethylpyridine 1-oxide, is a key intermediate in the synthesis of proton pump inhibitors like rabeprazole, the 2,5-dimethyl isomer represents a synthetically challenging yet potentially valuable building block for novel chemical entities.[3][4][5]

This document will provide a detailed exploration of a plausible synthetic pathway to this compound, an analysis of its predicted physicochemical properties, and a discussion of its potential reactivity and applications in organic synthesis.

Physicochemical Properties: A Comparative Analysis

Due to the limited availability of experimental data for this compound, its properties are predicted based on the known data of its precursors and the well-characterized 4-chloro-2,3-dimethylpyridine 1-oxide.

| Property | 2,5-Dimethylpyridine | 2,5-Dimethylpyridine N-oxide (Predicted) | 4-Chloro-2,3-dimethylpyridine 1-oxide | This compound (Predicted) |

| CAS Number | 589-93-5[6] | 4986-05-4 | 59886-90-7[7] | Not available |

| Molecular Formula | C₇H₉N[6] | C₇H₉NO | C₇H₈ClNO[7] | C₇H₈ClNO |

| Molecular Weight | 107.15 g/mol [6] | 123.15 g/mol | 157.60 g/mol [7][8] | 157.60 g/mol |

| Appearance | Colorless to light yellow liquid | White to off-white solid | White crystalline powder[3] | Predicted to be a white to off-white solid |

| Melting Point | -15 °C | ~73 °C | 101-107 °C[3] | Predicted to be in a similar range to the 2,3-isomer |

| Boiling Point | 157 °C | ~244 °C | 338.5 °C | Predicted to be similar to the 2,3-isomer |

| Solubility | Soluble in water and organic solvents | Predicted to be soluble in water and polar organic solvents | Soluble in polar organic solvents | Predicted to be soluble in polar organic solvents |

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 2,5-dimethylpyridine. The first step is the N-oxidation of the pyridine nitrogen, followed by the regioselective chlorination of the resulting N-oxide.

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Oxidation of 2,5-Dimethylpyridine

The oxidation of pyridines to their corresponding N-oxides is a well-established transformation.[1] Common oxidizing agents for this purpose include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.[1]

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2,5-dimethylpyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add m-CPBA (1.1-1.5 equivalents) portion-wise at 0 °C with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude 2,5-dimethylpyridine N-oxide, which can be further purified by recrystallization or column chromatography.

Step 2: Regioselective Chlorination of 2,5-Dimethylpyridine N-oxide

The chlorination of pyridine N-oxides can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) being common choices.[2] The regioselectivity of this reaction is influenced by both electronic and steric factors. The N-oxide group activates the 2- and 4-positions towards nucleophilic attack. In the case of 2,5-dimethylpyridine N-oxide, the 2-position is sterically hindered by the adjacent methyl group. Therefore, chlorination is expected to occur preferentially at the 4-position.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 2,5-dimethylpyridine N-oxide (1 equivalent). Cool the flask in an ice bath.

-

Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the stirred N-oxide.

-

Reaction Conditions: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice. The resulting solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, to a pH of 7-8.

-

Extraction and Purification: The aqueous mixture is extracted several times with a suitable organic solvent like dichloromethane or chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by the interplay of the chloro, methyl, and N-oxide functionalities.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. baranlab.org [baranlab.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium | C7H8ClNO | CID 9877446 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide

Executive Summary

This application note details the high-purity synthesis of 4-chloro-2,5-dimethylpyridine 1-oxide starting from 2,5-lutidine N-oxide (2,5-dimethylpyridine 1-oxide). Direct halogenation of pyridine N-oxides at the 4-position is often low-yielding or non-selective due to the competing electronic effects of the ring nitrogen and the oxide moiety. Therefore, this protocol utilizes a robust Nitration-Substitution strategy .

The workflow proceeds in two distinct phases:

-

Regioselective Nitration: Introduction of a nitro group at the C4 position using mixed acid nitration. The C4 position is activated for electrophilic attack in N-oxides, and the 2,5-methyl pattern sterically favors the 4-position over the 3-position.

-

Nucleophilic Chlorodenitration: Substitution of the nitro group with chloride using acetyl chloride. This specific reagent is critical as it facilitates the substitution without deoxygenating the N-oxide, a common side reaction observed with phosphorus oxychloride (

).

Strategic Reaction Overview

The synthesis relies on the unique "chameleon" nature of the pyridine N-oxide ring, which is susceptible to electrophilic attack (at C4) and subsequent nucleophilic displacement (at C4) when a good leaving group (nitro) is present.

Reaction Scheme (Graphviz)

Figure 1: Two-step synthetic pathway.[1][2] The nitro group serves as a transient activating group for the introduction of chlorine.

Phase 1: Regioselective Nitration

Objective: Synthesize 4-nitro-2,5-dimethylpyridine 1-oxide.

Mechanistic Insight

In pyridine N-oxides, the oxygen atom donates electron density into the ring via resonance, activating the 2 and 4 positions. However, in strongly acidic media (sulfuric acid), the species exists in equilibrium with its conjugate acid. While protonation usually deactivates the ring, the free base concentration allows reaction at the 4-position. In 2,5-lutidine, the 2- and 5-positions are blocked by methyl groups. The 4-position is sterically less hindered than the 3-position and electronically favored for nitration.

Reagents & Materials

| Reagent | Purity/Conc.[3][4][5] | Equivalents | Role |

| 2,5-Lutidine N-oxide | >98% | 1.0 | Substrate |

| Sulfuric Acid ( | 98% (Conc.)[6] | Solvent/Cat.[4][5][6][7][8][9][10][11] | Solvent & Protonation |

| Nitric Acid ( | fuming (90%) or 65% | 1.5 - 2.0 | Electrophile Source |

| Sodium Hydroxide ( | 50% aq. | N/A | Neutralization |

| Dichloromethane (DCM) | ACS Grade | N/A | Extraction Solvent |

Experimental Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place in an ice/water bath.

-

Dissolution: Add 2,5-lutidine N-oxide (10.0 g, 81 mmol) to Conc.

(30 mL) . Add slowly to maintain temperature < 40°C.-

Note: The dissolution is exothermic.

-

-

Nitration: Add Fuming

(6.0 mL, ~140 mmol) dropwise via the funnel over 30 minutes. Maintain internal temperature < 20°C during addition. -

Reaction: Remove the ice bath and heat the mixture to 90–100°C for 3–4 hours.

-

Quench: Cool the reaction mixture to room temperature. Pour carefully onto 200 g of crushed ice .

-

Neutralization: Slowly add 50% NaOH solution with vigorous stirring until pH reaches ~8–9. Keep the mixture cool (< 25°C) using an external ice bath to prevent decomposition.

-

Extraction: Extract the aqueous slurry with DCM (3 x 100 mL) .

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo. -

Result: Yellow crystalline solid (4-nitro-2,5-dimethylpyridine 1-oxide). Yield is typically 80–90% .

Phase 2: Nucleophilic Chlorodenitration

Objective: Convert the 4-nitro intermediate to this compound.

Mechanistic Insight

This step is a Nucleophilic Aromatic Substitution (

-

Why Acetyl Chloride? Using

typically results in deoxygenation , yielding the reduced pyridine (4-chloro-2,5-lutidine). Acetyl chloride (

Reagents & Materials

| Reagent | Purity | Equivalents | Role |

| 4-Nitro-2,5-dimethylpyridine 1-oxide | Crude from Step 1 | 1.0 | Substrate |

| Acetyl Chloride ( | Reagent Grade | 5.0 - 10.0 | Reagent & Solvent |

| Ice/Water | N/A | N/A | Quench |

| Sodium Carbonate ( | Solid/Sat.[1] Soln | N/A | Neutralization |

| Chloroform or DCM | ACS Grade | N/A | Extraction |

Experimental Protocol

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2) or nitrogen inlet.

-

Addition: Place 4-nitro-2,5-dimethylpyridine 1-oxide (5.0 g, 29.7 mmol) into the flask.

-

Reagent: Add Acetyl Chloride (25 mL) slowly.

-

Reaction: Heat the mixture to 50–60°C (gentle reflux) for 1–2 hours.

-

Observation: Evolution of nitrogen oxides (brown fumes) may occur as the nitro group is displaced.

-

-

Quench: Cool the mixture to room temperature. Pour the reaction mass cautiously onto 100 g of ice . This hydrolyzes the excess acetyl chloride and the intermediate.

-

Neutralization: Neutralize the acidic solution with Solid

or saturated solution until pH ~8. -

Extraction: Extract with Chloroform or DCM (3 x 50 mL) .

-

Purification: Dry organic layer (

) and concentrate. The residue can be recrystallized from acetone or ethyl acetate/hexane. -

Result: Colorless to pale yellow needles (this compound). Yield typically 55–70% .

Critical Process Parameters & Safety

Thermal Hazards

-

Nitration: The nitration step involves mixed acids and heating.[3][6][7][8][11] Ensure the quench is performed slowly to avoid "runaway" exotherms.

-

Nitro-N-Oxides: 4-Nitro-pyridine N-oxides are potentially energetic. Do not distill the nitro intermediate at high temperatures. Isolate via extraction and crystallization.[8]

Chemical Compatibility

-

Acetyl Chloride: Reacts violently with water. All glassware must be dry. The quench step generates HCl gas; perform in a fume hood.

Workflow Logic (DOT Diagram)

Figure 2: Operational workflow ensuring process control at the intermediate stage.

References

-

Den Hertog, H. J., & Combe, W. P. (1951). Derivatives of pyridine N-oxide: The nitration of pyridine N-oxide.[1][5][6][8][12][13][14] Recueil des Travaux Chimiques des Pays-Bas, 70, 581. (Foundational work on Pyridine N-oxide nitration regioselectivity).

-

Kato, T., & Hayashi, H. (1963).[15] Synthesis of methylpyridine derivatives. XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride.[5][15] Yakugaku Zasshi, 83, 352-355. Link

-

Profft, E., & Steinke, W. (1958). Über 4-Substituierte Pyridin-N-oxide.[1][2][5][6][8][13][14][15] Angewandte Chemie, 70(24), 735. (Describes the acetyl chloride chlorination method).

-

Klamann, J., et al. (2002). Process for the preparation of 4-chloropyridine-N-oxides. World Intellectual Property Organization, WO2002102779A1. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 5. 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [wap.guidechem.com]

- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 12. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 15. [Synthesis of methylpyridine derivatives. XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of 4-Chloro-2,5-dimethylpyridine 1-oxide in organic synthesis

Application Note: Strategic Utilization of 4-Chloro-2,5-dimethylpyridine 1-oxide in Heterocyclic Synthesis

Executive Summary

This compound is a high-value heterocyclic building block, primarily utilized as a gateway to 2,4,5-trisubstituted pyridine derivatives .[1] Its structural uniqueness lies in the N-oxide functionality, which simultaneously activates the C4-chlorine atom for nucleophilic aromatic substitution (SNAr) and "acidifies" the C2-methyl group, enabling functionalization via the Boekelheide rearrangement.

This Application Note details the specific protocols for converting this scaffold into 2-hydroxymethyl-4-alkoxy-5-methylpyridines . These structures are critical structural analogs and precursors in the synthesis of proton pump inhibitors (PPIs) and related pharmaceutical active ingredients (APIs).

Chemical Reactivity Profile

The utility of this compound rests on two orthogonal reactivity vectors:

-

Electrophilic Activation at C4: The N-oxide moiety withdraws electron density from the ring, making the C4 position highly susceptible to nucleophilic attack. The chlorine atom acts as an excellent leaving group, allowing facile introduction of alkoxy (–OR), amino (–NR2), or thio (–SR) groups.

-

Alpha-Methyl Activation at C2: The N-oxide facilitates the deprotonation of the alpha-methyl group (C2-CH3).[1] Upon treatment with acid anhydrides (e.g., acetic anhydride), the molecule undergoes a [3,3]-sigmatropic rearrangement (Boekelheide reaction), migrating the oxygen from the ring nitrogen to the benzylic carbon.

Reactivity Pathway Diagram

Figure 1: Strategic transformation map. The N-oxide serves as a temporary activating group for both C4 substitution and C2 functionalization before being removed/transferred.[1]

Detailed Experimental Protocols

The following workflows describe the conversion of this compound to 2-hydroxymethyl-4-methoxy-5-methylpyridine . This sequence mirrors the industrial synthesis of Omeprazole-type pyridine synthons.[1]

Protocol A: Nucleophilic Substitution (C4-Methoxylation)

Objective: Displace the C4-chloro group with a methoxy group.[1]

-

Reagents:

-

Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, internal temperature probe.[1]

Step-by-Step Procedure:

-

Charge: Dissolve this compound in Methanol under nitrogen atmosphere.

-

Addition: Add Sodium Methoxide solution dropwise at ambient temperature. Note: Reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2] The starting material (Cl-substituted) typically elutes later than the product (OMe-substituted) on reverse phase.[1]

-

Workup:

-

Yield Expectation: 85–95% as an off-white solid.[1]

Protocol B: Boekelheide Rearrangement (C2-Functionalization)

Objective: Convert the 2-methyl-N-oxide moiety into a 2-hydroxymethyl pyridine.[1][6]

-

Reagents:

-

Safety Warning: The reaction of N-oxides with anhydrides is highly exothermic .[1] Strict temperature control is required.[1]

Step-by-Step Procedure:

-

Acylation:

-

Dissolve the N-oxide substrate in Acetic Anhydride.[1] (Alternatively, use Toluene as a co-solvent to moderate the exotherm).

-

Heat slowly to 90–100°C. Critical: Monitor for an induction period.[1][3] Once the reaction initiates, evolution of heat is rapid.

-

Stir at 90°C for 2–4 hours.

-

Remove excess Acetic Anhydride under high vacuum.[1] The residue is the intermediate 2-acetoxymethyl-4-methoxy-5-methylpyridine .[1]

-

-

Hydrolysis:

-

Dissolve the crude acetoxy intermediate in Ethanol/Water (1:1).

-

Add 2N NaOH (2.0 eq) and stir at 40–50°C for 1 hour.

-

Monitor disappearance of the ester peak by TLC.

-

-

Isolation:

-

Yield Expectation: 60–75% overall (2 steps).

Process Data & Specifications

| Parameter | Protocol A (Methoxylation) | Protocol B (Rearrangement) |

| Limiting Reagent | 4-Cl-2,5-dimethyl-Py-N-oxide | 4-OMe-2,5-dimethyl-Py-N-oxide |

| Key Reagent | NaOMe (30% in MeOH) | Acetic Anhydride |

| Temperature | 65°C (Reflux) | 90–100°C |

| Time | 4–6 Hours | 2–4 Hours |

| Critical Impurity | Unreacted Chloride | 4-Methoxy-2,5-dimethylpyridine (Deoxygenated byproduct) |

| Target Yield | > 90% | > 70% |

Mechanistic Workflow (Boekelheide)

The following diagram illustrates the molecular logic of the rearrangement, confirming why the oxygen migrates specifically to the C2-methyl group rather than the C5-methyl.

Figure 2: Mechanistic pathway of the Boekelheide rearrangement. The proximity of the C2-methyl to the N-oxide allows for the specific [3,3]-shift, leaving the C5-methyl intact.[1]

Safety & Stability Guidelines

-

Thermal Runaway Risk: Pyridine N-oxides are generally stable, but their reaction with acylating agents (Protocol B)[1] generates significant heat.[1] On a scale >10g, dosing of acetic anhydride should be controlled via an addition funnel at elevated temperature to prevent accumulation of unreacted reagent.

-

Shock Sensitivity: While this compound is not classified as an explosive, dry residues of N-oxide reaction mixtures (especially with peracids) can be shock-sensitive.[1] Ensure all oxidants are quenched before workup.[1]

-

Vesicant Properties: The 4-chloro derivative is a potent skin irritant and potential vesicant.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

References

-

Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides.[6][7] A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[7]

-

Sjögren, M., et al. (1990). "Process for the preparation of 4-substituted pyridine-N-oxides."[1] European Patent EP0369208.[1] (Describes the chlorination and subsequent substitution of pyridine N-oxides for PPI synthesis). [1]

-

Kohl, B., et al. (1992). "H+/K+-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles."[1] Journal of Medicinal Chemistry, 35(6), 1049–1057. (Establishes the structure-activity relationship of the 4-alkoxy-2-hydroxymethyl pyridine fragment).

-

PubChem Compound Summary. "4-Chloro-2,3-dimethylpyridine 1-oxide" (Analogous reactivity data). [1]

Sources

- 1. 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium | C7H8ClNO | CID 9877446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 3. guidechem.com [guidechem.com]

- 4. 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]

Application Note: 4-Chloro-2,5-dimethylpyridine 1-oxide as a Pharmaceutical Intermediate

[1]

Executive Summary & Strategic Utility

This compound (CAS: 155919-09-8) serves as a highly electrophilic scaffold for introducing the 2,5-dimethylpyridine moiety into complex molecules.[1] Its strategic value lies in the N-oxide activation at the C4 position, which renders the chlorine atom exceptionally labile to Nucleophilic Aromatic Substitution (

Key Advantages Over Non-Oxidized Pyridines:

-

Enhanced Electrophilicity: The

dipole significantly reduces electron density at C2 and C4, accelerating substitution reactions that would be sluggish on the neutral pyridine.[1] -

Regioselectivity: The 2,5-dimethyl substitution pattern blocks the C2 and C5 positions, directing nucleophilic attack exclusively to C4 (or C6, though C4 is electronically favored due to the para relationship with the N-oxide).[1]

-

Versatility: Post-functionalization, the N-oxide can be retained (for polarity/metabolic stability) or removed (deoxygenation) to yield the neutral pyridine.[1]

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 155919-09-8 |

| Molecular Formula | |

| Molecular Weight | 157.60 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water |

| Key Reactivity |

Synthetic Pathways & Protocols

The synthesis of this compound presents a specific challenge: converting the nitro group to a chlorine atom without deoxygenating the nitrogen. Standard chlorinating agents like

Workflow Visualization

Figure 1: Synthetic route highlighting the critical divergence between Acetyl Chloride (retention of oxide) and POCl3 (loss of oxide).[1]

Detailed Protocol: Synthesis from 2,5-Lutidine

Step 1: N-Oxidation[1]

-

Reagents: Dissolve 2,5-dimethylpyridine (1.0 eq) in Glacial Acetic Acid (5.0 vol).

-

Addition: Add Hydrogen Peroxide (30% aq, 1.5 eq) dropwise at room temperature.

-

Reaction: Heat to 70–80°C for 12–16 hours. Monitor by TLC/HPLC.

-

Workup: Concentrate under vacuum to remove acetic acid. Dilute with water, neutralize with solid

, and extract with Chloroform (

Step 2: Nitration[1][2]

-

Setup: Dissolve the N-oxide (1.0 eq) in conc.

(3.0 vol).[1] -

Nitration: Add Fuming

(1.5 eq) dropwise at 0–5°C. -

Heating: Slowly warm to 90°C and stir for 4–6 hours.

-

Quench: Pour onto crushed ice. Neutralize with

or -

Isolation: Filter the yellow precipitate. Recrystallize from ethanol to obtain 4-nitro-2,5-dimethylpyridine 1-oxide .

Step 3: Chlorination (The Critical Step)

Objective: Replace Nitro with Chloro while preserving the N-oxide.[1]

-

Reagents: Suspend 4-nitro-2,5-dimethylpyridine 1-oxide (10 g) in Acetyl Chloride (50 mL). Note: Acetyl Chloride acts as both reagent and solvent.[1]

-

Reaction: Heat the mixture to reflux (approx. 50–55°C) for 2–4 hours. The reaction proceeds via an addition-elimination mechanism where the acetyl group initially activates the nitro group.[1]

-

Quench: Cool to room temperature and carefully pour into ice water (Exothermic!).

-

Neutralization: Adjust pH to 7–8 with saturated

. -

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry organic layer (

) and concentrate. Purify via silica gel chromatography (EtOAc/MeOH gradient) if necessary.

Downstream Applications: Nucleophilic Substitution ( )

The 4-chloro-N-oxide is a superior substrate for

Mechanistic Pathway[1][4][5][6][7][8]

Figure 2:

Protocol: Synthesis of 4-Alkoxy-2,5-dimethylpyridine 1-oxide

Example: Introduction of a trifluoroethoxy group (common in medicinal chemistry).[1]

-

Preparation of Nucleophile: In a dry flask, suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMF or THF. Add 2,2,2-Trifluoroethanol (1.2 eq) dropwise at 0°C. Stir until

evolution ceases. -

Coupling: Add a solution of This compound (1.0 eq) in DMF/THF to the alkoxide solution.

-

Reaction: Heat to 60–80°C for 4 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate.[1][3] Wash with brine.[1]

-

Result: The product, 4-(2,2,2-trifluoroethoxy)-2,5-dimethylpyridine 1-oxide, is obtained.[1]

-

Note: This intermediate can be subsequently deoxygenated (using

or Fe/Acetic Acid) if the target drug requires the neutral pyridine.[1]

-

Analytical Controls & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield in Step 3 | Deoxygenation occurred. | Ensure Acetyl Chloride is used, NOT |

| Product contains Nitro SM | Incomplete reaction. | Extend reflux time.[1] Ensure Acetyl Chloride is fresh and not hydrolyzed.[1] |

| Violent Exotherm | Quenching AcCl. | Quench Acetyl Chloride reactions very slowly into a large excess of ice.[1] |

| NMR Shift | C2/C6 protons shift upfield (~0.5 ppm).[1] | Indicates loss of N-oxide (deoxygenation). Re-oxidize with mCPBA if necessary.[1] |

References

-

Synthesis of 4-Chloro-N-oxides: Kato, T., & Hayashi, H. (1963).[1] Synthesis of methylpyridine derivatives.[1][5][6][7][8] XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride.[7] Yakugaku Zasshi, 83, 352-355.[1][7]

-

General Reactivity of Pyridine N-Oxides: Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Standard Reference Text).

-

Nucleophilic Substitution Kinetics: Liveris, M., & Miller, J. (1963).[1] The S_N mechanism in aromatic compounds.[1][4] Part XXXIII. Journal of the Chemical Society.[1] [1]

-

Commercial Availability & CAS Verification: this compound (CAS 155919-09-8).[1][5] BLD Pharm / ChemicalBook Databases.[1] (Verified via search).

Sources

- 1. 697-92-7|4-Chloro-2,6-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. mdpi.org [mdpi.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 59886-90-7|4-Chloro-2,3-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. [Synthesis of methylpyridine derivatives. XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Regioselective Chlorination of 2,5-Dimethylpyridine 1-Oxide

Abstract

This document provides a comprehensive guide for the experimental setup and execution of the deoxygenative chlorination of 2,5-dimethylpyridine 1-oxide. The protocol focuses on the use of phosphorus(V) oxychloride (POCl₃) as the chlorinating agent, a standard and effective reagent for this class of transformation.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and emphasize critical safety procedures for handling the hazardous reagents involved. The methodology includes in-process controls, a robust work-up procedure designed to mitigate exothermic events, and standard analytical techniques for product verification. This guide is intended for researchers in synthetic chemistry and drug development who require a reliable method for preparing chlorinated pyridine intermediates.

Scientific Foundation and Mechanism

The chlorination of pyridine N-oxides is a cornerstone transformation in heterocyclic chemistry. The N-oxide functional group activates the pyridine ring, making it susceptible to nucleophilic substitution at the positions ortho and para to the nitrogen atom.[1][3] Direct electrophilic substitution on the pyridine ring is often challenging, thus, N-oxidation provides a versatile entry point for functionalization.

The reaction with phosphorus oxychloride (POCl₃) proceeds via an addition-elimination mechanism. The oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This forms a highly reactive adduct. The departure of a dichlorophosphate group facilitates the nucleophilic attack by a chloride ion at the electron-deficient C2 or C4 position of the pyridine ring. Subsequent rearomatization and deoxygenation yield the chlorinated pyridine product. For 2,5-dimethylpyridine 1-oxide, the primary product expected from this reaction is 2-chloro-3,6-dimethylpyridine .

Mandatory Safety Protocols

Hazard Overview: Phosphorus oxychloride (POCl₃) is the primary hazard in this procedure. It is a highly corrosive, toxic, and water-reactive substance.[4][5][6]

-

Toxicity: Fatal if inhaled and causes severe skin burns and eye damage.[5] Inhalation can lead to pulmonary edema.[4]

-

Reactivity: Reacts violently with water in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas.[6]

-

Corrosivity: Rapidly corrodes metals.[6]

Required Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood.

-

Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[5]

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or neoprene). Always inspect gloves before use and use proper removal technique.[5][7]

-

Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[7]

-

Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[7]

Spill & Emergency Procedures:

-

Spills: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[7]

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7]

-

Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[4]

-

Inhalation: Move the victim to fresh air immediately.[4]

-

In all cases of exposure, seek immediate medical attention.

-

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from initial setup to final product analysis.

Caption: Experimental workflow for the chlorination of 2,5-dimethylpyridine 1-oxide.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |

| 2,5-Dimethylpyridine 1-oxide | C₇H₉NO | 123.15 | >98% | Sigma-Aldrich |

| Phosphorus(V) Oxychloride (POCl₃) | POCl₃ | 153.33 | Reagent Grade, >99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | VWR |

| Sodium Chloride (NaCl) | NaCl | 58.44 | ACS Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Grade | EMD Millipore |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Tech. |

| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

5.1. Reaction Setup

-

Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum.

-

Dry the glassware thoroughly in an oven and assemble it hot under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

-

To the flask, add 2,5-dimethylpyridine 1-oxide (1.23 g, 10.0 mmol, 1.0 equiv).

-

Add anhydrous dichloromethane (20 mL) to dissolve the starting material.

-

Cool the flask to 0°C using an ice-water bath.

5.2. Chlorination Reaction

-

While stirring at 0°C, slowly add phosphorus oxychloride (POCl₃) (1.4 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe over 15 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) using an oil bath.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours. The disappearance of the starting material indicates completion.

5.3. Reaction Work-up (Reverse Quench) CAUTION: This step is highly exothermic and must be performed with extreme care.

-

In a separate 500 mL beaker or flask, prepare a quench slurry by combining crushed ice (approx. 100 g) and a saturated aqueous solution of sodium bicarbonate (150 mL). Equip this flask with a magnetic stirrer and stir vigorously.[8]

-

Once the chlorination reaction is complete, cool the reaction flask to room temperature.

-

Slowly and carefully , add the reaction mixture dropwise via an addition funnel to the vigorously stirred ice/bicarbonate slurry.[2]

-

Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the rate of addition.[8] Vigorous gas (CO₂) evolution will occur.

-

After the addition is complete, continue stirring for 30-60 minutes until gas evolution ceases and all the ice has melted.

-

Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, carefully add more solid sodium bicarbonate in small portions.

5.4. Product Isolation and Purification

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to elute the product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 2-chloro-3,6-dimethylpyridine , as a solid or oil.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for confirming the molecular weight and assessing purity.[9][10]

-

¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the final product.

-

High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity determination against a reference standard.[11][12]

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| 2,5-Dimethylpyridine 1-oxide | 1.23 g (10.0 mmol, 1.0 equiv) | Starting material. |

| Phosphorus Oxychloride (POCl₃) | 2.30 g / 1.4 mL (15.0 mmol, 1.5 equiv) | Chlorinating agent, used in excess to drive the reaction.[2] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane (20 mL) | |

| Temperature | Reflux (~40°C) | |

| Reaction Time | 2-4 hours | Monitor by TLC/GC for completion. |

| Work-up | ||

| Quench Solution | Sat. NaHCO₃ / Ice | Critical for safe decomposition of excess POCl₃.[8] |

| Expected Outcome | ||

| Product | 2-chloro-3,6-dimethylpyridine | C₇H₈ClN |

| Theoretical Yield | 1.42 g | |

| Expected Yield | 70-85% | Yields may vary based on reaction scale and purification efficiency. |

References

-

New Jersey Department of Health. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. [Link]

-

Penta Chemicals. Safety Data Sheet - Phosphorus(V) oxychloride. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

-

ResearchGate. Deoxygenative chlorination of pyridine N‐oxide. [Link]

-

ResearchGate. How can I properly quench POCl3? [Link]

-

ARKIVOC. Recent trends in the chemistry of pyridine N-oxides. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

YouTube. Chemistry of Pyridine-N-oxides. [Link]

-

ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. opcw.org [opcw.org]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. nj.gov [nj.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Application Note: Strategic Utilization of 4-Chloro-2,5-dimethylpyridine 1-oxide in PPI Synthesis

[1]

Executive Summary

This compound (CAS: 155919-09-8) serves as a high-value electrophilic scaffold in the synthesis of benzimidazole-based Proton Pump Inhibitors (PPIs).[1] While structurally isomeric to the industrial precursors for Lansoprazole (2,3-dimethyl isomer) and Omeprazole (2,3,5-trimethyl isomer), this 2,5-dimethyl variant is critical for developing novel PPI analogs and studying structure-activity relationships (SAR) regarding the pyridine ring's substitution pattern.

Its primary utility lies in its dual-activation mode:[1]

-

C4-Electrophilicity: The N-oxide moiety activates the 4-chloro group for facile Nucleophilic Aromatic Substitution (

), allowing the introduction of diverse alkoxy tails (e.g., trifluoroethoxy, methoxypropoxy). -

C2-Functionalization: The N-oxide oxygen facilitates the Boekelheide Rearrangement , converting the adjacent 2-methyl group into a reactive hydroxymethyl/chloromethyl linker essential for coupling with the benzimidazole core.

Scientific Foundation & Mechanism[1]

The "Push-Pull" Activation Mechanism

The synthesis of PPIs hinges on the unique electronic properties of the pyridine N-oxide ring. Unlike a neutral pyridine, the N-oxide exerts a strong electron-withdrawing effect (via induction) and electron-donating effect (via resonance), creating specific reactive sites.

-

Step 1: Nucleophilic Attack (

): The N-oxide oxygen withdraws electron density from the ring, making the C4 position highly electrophilic. This allows weak nucleophiles (like fluorinated alcohols) to displace the chlorine atom under mild basic conditions. -

Step 2: Boekelheide Rearrangement: Upon treatment with acetic anhydride, the N-oxide oxygen attacks the carbonyl carbon, followed by a [3,3]-sigmatropic rearrangement. This effectively transfers oxygen from the ring nitrogen to the benzylic carbon at position 2, "unlocking" the linker required for the final drug assembly.

Strategic Isomerism

Researchers must distinguish between the specific isomers used in blockbuster drugs and this 2,5-dimethyl variant:

-

Lansoprazole/Rabeprazole Precursor: 4-Chloro-2,3 -dimethylpyridine 1-oxide.[1][2]

-

Omeprazole Precursor: 4-Nitro-2,3,5 -trimethylpyridine 1-oxide.[1]

-

Target Molecule: 4-Chloro-2,5 -dimethylpyridine 1-oxide.[1][3][4]

-

Application: Synthesis of 5-methyl-substituted PPI analogs (Des-3-methyl series) to modulate pKa and acid-stability profiles.[1]

-

Experimental Protocols

Protocol A: Nucleophilic Substitution ( )

Objective: Functionalize the C4 position with a trifluoroethoxy group (Lansoprazole-like analog) or methoxy group.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE) (1.2 eq) or Methanol

-

Base: Potassium Carbonate (

) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq) -

Solvent: Acetonitrile (ACN) or DMF

Procedure:

-

Preparation: In a flame-dried 3-neck flask under

, dissolve the nucleophile (e.g., TFE) in anhydrous ACN. -

Activation: Add Base (

) and stir at ambient temperature for 30 minutes to generate the alkoxide in situ. -

Addition: Slowly add this compound as a solution in ACN. Note: Exothermic reaction.[1]

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[5][6] The starting material (Cl-Py-NO) peak should disappear.[1] -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from Ethyl Acetate/Hexane to yield 4-(2,2,2-trifluoroethoxy)-2,5-dimethylpyridine 1-oxide .

Critical Control Point: Ensure anhydrous conditions. Water competes with the alkoxide, leading to the formation of the 4-hydroxy impurity (pyridone tautomer), which is inactive in subsequent steps.

Protocol B: Boekelheide Rearrangement & Chlorination

Objective: Convert the 2-methyl-N-oxide moiety into the reactive 2-chloromethyl linker.[1]

Reagents:

-

Intermediate: 4-Alkoxy-2,5-dimethylpyridine 1-oxide (from Protocol A)[1]

-

Reagent 1: Acetic Anhydride (

) (Excess, 3-4 eq) -

Reagent 2: Sodium Hydroxide (NaOH) (aq)[6]

-

Reagent 3: Thionyl Chloride (

)

Procedure:

-

Rearrangement: Dissolve the N-oxide intermediate in

. Heat to -

Isolation: Remove excess

via vacuum distillation. The residue is the 2-acetoxymethyl intermediate.[2][7] -

Hydrolysis: Dissolve the residue in MeOH/Water (1:1) and add NaOH (2M). Stir at RT for 1 hour to cleave the acetate ester.

-

Extraction: Extract the resulting 2-hydroxymethyl pyridine with DCM. Dry over

and concentrate. -

Chlorination: Dissolve the alcohol in DCM at

. Add -

Salt Formation: Evaporate solvent.[8] The product is often isolated as the hydrochloride salt to prevent self-alkylation polymerization.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the 4-chloro precursor to the reactive PPI building block.

Caption: Sequential functionalization of this compound yielding the reactive linker for PPI synthesis.

Quality Control & Troubleshooting

Impurity Profile (Self-Validating System)

To ensure protocol integrity, monitor the following critical impurities using HPLC (C18 column, Phosphate buffer/ACN gradient):

| Impurity Type | Origin | Retention Time (Relative) | Remediation |

| Unreacted Chloro | Incomplete | ~0.85 RRT | Increase reflux time; verify base stoichiometry. |

| 4-Hydroxy Pyridone | Moisture in | ~0.40 RRT | Dry solvents (<0.05% water); use molecular sieves.[1] |

| N-Deoxygenated | Thermal reduction during rearrangement | ~1.20 RRT | Control temp <100°C; avoid prolonged heating.[1] |

| Sulfone Analog | Over-oxidation (Post-coupling) | ~1.50 RRT | Control oxidant equivalents (mCPBA/H2O2) strictly. |

Safety Considerations

-

Energetic Material: Pyridine N-oxides can show exothermic decomposition at elevated temperatures.[1] Always perform Differential Scanning Calorimetry (DSC) before scaling up the Boekelheide rearrangement step (>100g scale).

-

Sensitizer: Chloropyridines are potent skin sensitizers. Double-gloving and fume hood usage are mandatory.[1]

References

-

Vertex AI Search. (2026). Synthesis of Rabeprazole and Lansoprazole Intermediates. Retrieved from 9

-

American Chemical Society. (2010).[10] Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide. Organic Process Research & Development. Retrieved from 10

-

European Patent Office. (2016). Process for preparing lansoprazole. EP 2308492 B1. Retrieved from 11

-

BLD Pharm. (2025). Product Information: this compound (CAS 155919-09-8).[1][3] Retrieved from 3

-

Google Patents. (2004). US20040063957A1 - Preparation of substituted pyridine N-oxide compounds.[1] Retrieved from 4

Sources

- 1. 59886-90-7|4-Chloro-2,3-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 2. WO2009116072A2 - Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates - Google Patents [patents.google.com]

- 3. 697-92-7|4-Chloro-2,6-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 4. US20040063957A1 - Preparation of substituted pyridine N-oxide compounds - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijmca.com [ijmca.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. asianjpr.com [asianjpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. data.epo.org [data.epo.org]

Topic: Analytical Techniques for the Identification and Quantification of 4-Chloro-2,5-dimethylpyridine 1-oxide in Process Mixtures

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 4-Chloro-2,5-dimethylpyridine 1-oxide. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Accurate and robust analytical methods are essential for monitoring reaction progress, assessing purity, and ensuring the quality of final products.[2][3] We present detailed protocols for a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method, and the use of Nuclear Magnetic Resonance (NMR) for structural verification. The protocols are designed for researchers, scientists, and drug development professionals and are framed within the context of international regulatory guidelines.[4]

Introduction and Analytical Strategy

This compound is a substituted pyridine N-oxide, a class of compounds known for their unique chemical properties and utility as building blocks in organic synthesis.[1][5] The presence of the N-oxide functional group and the halogen substituent makes this molecule polar and reactive. Consequently, a multi-faceted analytical approach is required for its unambiguous detection in complex reaction mixtures or as a potential impurity.

The selection of an appropriate analytical technique is governed by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., quantification, identification, or stability assessment). Our strategy is to employ a primary quantitative method (HPLC-UV) and supplement it with orthogonal techniques for confirmation (GC-MS) and definitive structural elucidation (NMR).

Logical Workflow for Method Selection and Validation

The process begins with understanding the analyte and the analytical objective, leading to the development and validation of a primary method, supported by confirmatory techniques.